molecular formula C14H16ClN B126794 1-Benzyl-3,4-dimethylpyridinium chloride CAS No. 22185-44-0

1-Benzyl-3,4-dimethylpyridinium chloride

Cat. No. B126794
Key on ui cas rn: 22185-44-0
M. Wt: 233.73 g/mol
InChI Key: CPRRKBQRSXJSFW-UHFFFAOYSA-M
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Patent
US05290796

Procedure details

A mixture of 3,4-lutidine (112 mL, 1.0 mole), benzyl chloride (115 mL, 1.0 mole) and isopropanol (500 mL) was refluxed under nitrogen for 5 hours and then was stirred at room temperature for 60 hours. The mixture was diluted with ether and the resulting white precipitate was filtered and dried to afford 178.3 g (76%) of N-(phenylmethyl)-3,4-dimethylpyridinium chloride.
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[CH2:9]([Cl:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(C)C>CCOCC>[Cl-:16].[C:10]1([CH2:9][N+:1]2[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
112 mL
Type
reactant
Smiles
N1=CC(=C(C=C1)C)C
Name
Quantity
115 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)C[N+]1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 178.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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